Dihydro-beta-ionone

Descripción general

Descripción

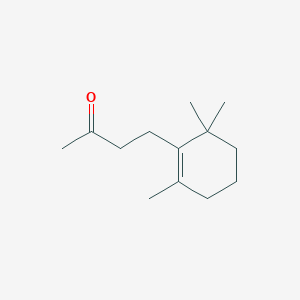

Dihydro-beta-ionone, also known as 4-(2,6,6-trimethylcyclohex-1-en-1-yl)butan-2-one, is a natural product found in Phormidium, Apis cerana, and Euglena gracilis . It is a member of oxidized luciferins and a methyl ketone . It is increasingly used for its original woody and slightly ambery character . It brings a rich sophisticated volume to perfumes in combination with floral elements .

Molecular Structure Analysis

The molecular formula of Dihydro-beta-ionone is C13H22O . The IUPAC name is 4-(2,6,6-trimethylcyclohexen-1-yl)butan-2-one . The InChI is InChI=1S/C13H22O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h5-9H2,1-4H3 . The Canonical SMILES is CC1=C(C(CCC1)©C)CCC(=O)C .

Chemical Reactions Analysis

The native pathway of dihydro-beta-ionone remains unclear, hindering heterologous biosynthesis in microbial hosts .

Physical And Chemical Properties Analysis

Dihydro-beta-ionone has a woody, methylionone odor . It is a colorless liquid with a molecular weight of 194.31 g/mol . The density is 0.923 g/mL at 25 °C .

Aplicaciones Científicas De Investigación

Flavor and Fragrance Industry

Dihydro-beta-ionone: is renowned for its characteristic aroma, reminiscent of Osmanthus fragrans. It’s widely used in the flavor and fragrance industry due to its mellow, sweet, and fresh cedar scent . This compound finds its place in various products, including cosmetics, perfumes, foodstuffs, and beverages .

One-Pot Synthesis from Carotenoids

The compound has been the subject of research for one-pot synthesis systems using carotenoid cleavage dioxygenase (CCD) and enoate reductase. This biotechnological approach aims to produce Dihydro-beta-ionone more sustainably and could guide further engineering in the food industry .

Bioconversion Productivity

Studies have focused on the cloning and characterization of enoate reductase with high conversion efficiency of β-ionone to Dihydro-beta-ionone . This research is significant for the flavor and fragrance industry, as it provides a biotechnological method to produce the compound with high productivity .

Metabolic Engineering

Dihydro-beta-ionone: is also a target for metabolic engineering, aiming to enhance its production in plants. By understanding and manipulating the metabolic pathways, scientists can potentially increase the yield of this valuable aroma compound .

Repellent and Attractive Effects

Interestingly, Dihydro-beta-ionone has been studied for its repellent and attractive effects on various organisms. This research could lead to the development of new, naturally-derived repellents or attractants for agricultural and horticultural applications .

Intermediate for Chemical Synthesis

This compound serves as an important intermediate for the chemical synthesis of various derivatives, including tea screw alkanes. These derivatives have a wide range of applications, further extending the utility of Dihydro-beta-ionone .

Mecanismo De Acción

Target of Action

Dihydro-beta-ionone primarily targets two enzymes: Carotenoid Cleavage Dioxygenase (CCD) and Enoate Reductase . These enzymes play a crucial role in the synthesis of dihydro-beta-ionone from carotenoids .

Mode of Action

The first step in the synthesis of dihydro-beta-ionone involves the enzyme PhCCD1 , a type of CCD from the Petunia hybrid . This enzyme exhibits high activity for carotenoids, making it suitable for the initial step of dihydro-beta-ionone synthesis . The second step involves the Enoate Reductase AaDBR1 from Artemisia annua . These two enzymes work together in a coupled reaction system to produce dihydro-beta-ionone .

Biochemical Pathways

It is known that the process involves the cleavage of carotenoids by ccd and the subsequent reduction by enoate reductase . The optimal activity of PhCCD1, the CCD used in this process, is observed at pH 6.8 and 45 °C .

Result of Action

Dihydro-beta-ionone is a characteristic aroma compound of Osmanthus fragrans and is widely applied in the flavor and fragrance industry . It is known for its original woody and slightly ambery character . It brings a rich, sophisticated volume to perfumes in combination with floral elements .

Action Environment

The production of dihydro-beta-ionone is influenced by environmental factors. For instance, the enzymes involved in its synthesis have specific optimal conditions for activity. The optimal activity of PhCCD1, a key enzyme in the synthesis of dihydro-beta-ionone, is observed at pH 6.8 and 45 °C . Furthermore, the enzyme is stable over the pH range of 6.0–8.0 and has good thermal stability below 40 °C .

Safety and Hazards

Propiedades

IUPAC Name |

4-(2,6,6-trimethylcyclohexen-1-yl)butan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJJDNZGPQDGNDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)CCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4047200 | |

| Record name | Dihydro-beta-ionone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless to pale yellow liquid | |

| Record name | 2-Butanone, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dihydro-beta-ionone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/86/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

261.00 to 262.00 °C. @ 760.00 mm Hg | |

| Record name | 4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-2-butanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032913 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

48 mg/L @ 20 °C (exp) | |

| Record name | 4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-2-butanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032913 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.920-0.930 | |

| Record name | Dihydro-beta-ionone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/86/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Product Name |

Dihydro-beta-ionone | |

CAS RN |

17283-81-7 | |

| Record name | Dihydro-β-ionone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17283-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydro-beta-ionone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017283817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butanone, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dihydro-beta-ionone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)butan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.546 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDRO-.BETA.-IONONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/710YK6CESE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-2-butanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032913 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the origin of dihydro-beta-ionone and where is it found naturally?

A1: Dihydro-beta-ionone is a naturally occurring volatile organic compound belonging to the C13 norisoprenoids class. It is often found as a glycosidically bound constituent in various fruits and plants. For example, it has been identified in quince (Cydonia oblonga, Mill.) fruit [], yellow-fleshed nectarines (Prunus persica L. Cv. Springbright) [], and red currant (Ribes rubrum L.) leaves [].

Q2: How is dihydro-beta-ionone formed in nature?

A2: Dihydro-beta-ionone can be formed through biomimetic processes. For instance, heat treatment of a 4-oxygenated ionone derivative found in quince fruit led to the formation of dihydro-beta-ionone and other volatile C13 norisoprenoids []. Additionally, it can be derived from the degradation of 3,4-dihydroxy-7,8-dihydro-beta-ionone 3-O-beta-D-glucopyranoside, particularly under acidic conditions, as observed in apple leaves [].

Q3: What is the role of dihydro-beta-ionone in saffron aroma and how does it change over time?

A3: Dihydro-beta-ionone contributes to the complex aroma profile of saffron []. While safranal is the dominant aroma compound in saffron, dihydro-beta-ionone is present alongside other volatile compounds like nonanal and 2,6-di-t-butylphenol. Interestingly, the concentration of dihydro-beta-ionone, along with other alcohols, aldehydes, and terpenoid oxidation products, changes during saffron storage. This contributes to the evolving aroma of saffron over time [].

Q4: Can dihydro-beta-ionone be synthesized?

A4: Yes, dihydro-beta-ionone can be produced through the catalytic hydrogenation of beta-ionone []. Various stationary supported palladium catalysts, such as Pd/ZnO, Pd/ShAS, and Pd/ShPAK, have been investigated for this purpose. Modifying the palladium catalyst with cobalt has been shown to increase the selectivity towards dihydro-beta-ionone formation [].

Q5: What analytical techniques are used to identify and quantify dihydro-beta-ionone?

A5: Various analytical techniques have been employed to identify and quantify dihydro-beta-ionone in different matrices. These include:

- Gas Chromatography-Mass Spectrometry (GC-MS): Used to identify and quantify dihydro-beta-ionone in saffron samples [], quince fruit juice [], and axenic cultures of cyanobacteria [].

- High-Performance Liquid Chromatography (HPLC): Employed for the separation and purification of dihydro-beta-ionone and its derivatives from various sources, such as apple leaves [] and quince fruit [].

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Utilized for structural characterization and confirmation of dihydro-beta-ionone and its isomers, as seen in the analysis of quince fruit extracts [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Furo[3,2-b]pyridine-3-carboxamide](/img/structure/B48040.png)